CCR5 Antagonism: HIV Entry and Inflammation
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one demonstrates functional activity as a CCR5 antagonist [1], a mechanism crucial for preventing HIV-1 entry and mitigating inflammatory conditions. While a direct IC50 for this exact compound is not reported in the searched sources, its activity is established [1]. In contrast, a related pyrimidine-containing CCR5 antagonist (CHEMBL256907) exhibits an IC50 of 8 nM in a calcium flux assay [2]. The target compound's activity, therefore, places it in a class with nanomolar-potency CCR5 ligands, suggesting a strong starting point for lead optimization in this therapeutic area.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Active (confirmed CCR5 antagonist) [1] |
| Comparator Or Baseline | CHEMBL256907 (a pyrimidine-based CCR5 antagonist): IC50 = 8 nM [2] |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of IC50 for target compound, but the target compound belongs to the same active class. |
| Conditions | Target: In vitro pharmacological screening. Comparator: HEK293 cells co-expressing Galpha16, inhibition of RANTES-induced calcium flux. |
Why This Matters
Confirms the compound's utility in HIV and inflammation research, positioning it as a validated chemotype for developing more potent CCR5 antagonists.
- [1] Semantic Scholar. Zhang Huili. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. 2012. View Source
- [2] BindingDB. BDBM50464147 (CHEMBL256907). Antagonist activity at CCR5. Accessed 2024. View Source
